Spectroscopic Properties of 4,5-Dinitrophenanthrene: A Technical Guide
Spectroscopic Properties of 4,5-Dinitrophenanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 4,5-dinitrophenanthrene, a molecule of interest in various fields of chemical research. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics based on data from analogous compounds. Detailed, standardized experimental protocols for obtaining these spectra are also presented to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of nitrated polycyclic aromatic hydrocarbons.
Introduction
4,5-Dinitrophenanthrene is a nitrated polycyclic aromatic hydrocarbon (PAH). The introduction of nitro groups to the phenanthrene core is expected to significantly influence its electronic and steric properties, making it a compound of interest for materials science and medicinal chemistry. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its structure-property relationships. This guide provides a detailed prediction of its spectroscopic characteristics and the methodologies to verify them experimentally.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4,5-dinitrophenanthrene. These predictions are derived from the analysis of structurally related compounds, including phenanthrene and various dinitro-aromatic systems.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.8 - 9.0 | d | ~ 8.0 | H-3, H-6 |
| ~ 8.0 - 8.2 | d | ~ 8.0 | H-1, H-8 |
| ~ 7.8 - 7.9 | t | ~ 8.0 | H-2, H-7 |
| ~ 7.6 - 7.7 | s | H-9, H-10 |
Note: The chemical shifts are predicted to be downfield compared to unsubstituted phenanthrene due to the electron-withdrawing effect of the nitro groups.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 - 150 | C-4, C-5 |
| ~ 132 - 134 | C-4a, C-4b |
| ~ 130 - 132 | C-8a, C-10a |
| ~ 128 - 130 | C-1, C-8 |
| ~ 126 - 128 | C-3, C-6 |
| ~ 124 - 126 | C-2, C-7 |
| ~ 122 - 124 | C-9, C-10 |
Note: The carbons bearing the nitro groups (C-4 and C-5) are expected to be the most deshielded.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | C-H aromatic stretching |
| ~ 1600 - 1580 | Medium | C=C aromatic stretching |
| ~ 1550 - 1500 | Strong | Asymmetric NO₂ stretching |
| ~ 1350 - 1300 | Strong | Symmetric NO₂ stretching |
| ~ 850 - 750 | Strong | C-H aromatic out-of-plane bending |
| ~ 750 - 650 | Medium | C-N stretching |
Note: The strong absorptions corresponding to the nitro group stretching vibrations are characteristic features.
Predicted UV-Vis Absorption Data
Solvent: Ethanol
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| ~ 250 - 260 | High | π → π |
| ~ 300 - 320 | Medium | π → π |
| ~ 350 - 380 | Low | n → π* |
Note: The introduction of nitro groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to phenanthrene. The n → π transition is due to the non-bonding electrons of the oxygen atoms in the nitro groups.*
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of 4,5-dinitrophenanthrene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
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Weigh approximately 5-10 mg of the synthesized 4,5-dinitrophenanthrene.
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Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Cap the NMR tube and gently invert to ensure complete dissolution.
¹H NMR Acquisition:
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Tune and shim the spectrometer for the CDCl₃ solvent.
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Acquire a one-pulse ¹H NMR spectrum with a 90° pulse angle.
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Set the spectral width to cover the range of -2 to 12 ppm.
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Use a relaxation delay of 5 seconds to ensure full relaxation of the protons.
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Acquire at least 16 scans for a good signal-to-noise ratio.
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Process the data with Fourier transformation, phase correction, and baseline correction.
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Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
¹³C NMR Acquisition:
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Use the same sample prepared for ¹H NMR.
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Set the spectral width to cover the range of 0 to 200 ppm.
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Use a relaxation delay of 2 seconds.
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Acquire a sufficient number of scans (typically several thousand) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
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Process the data with Fourier transformation, phase correction, and baseline correction.
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Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
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Record a background spectrum of the empty ATR accessory.
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Place a small amount of the solid 4,5-dinitrophenanthrene sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Record the sample spectrum.
Data Acquisition and Processing:
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Collect the spectrum over a range of 4000 to 400 cm⁻¹.
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Co-add at least 32 scans to improve the signal-to-noise ratio.
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The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
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Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
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Prepare a stock solution of 4,5-dinitrophenanthrene in a UV-grade solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 x 10⁻³ M).
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From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration for measurement is around 1 x 10⁻⁵ M.
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Use a quartz cuvette with a 1 cm path length.
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Fill one cuvette with the pure solvent to be used as a reference (blank).
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Fill a second cuvette with the sample solution.
Data Acquisition:
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Place the reference and sample cuvettes in the spectrophotometer.
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Record a baseline spectrum with the solvent-filled cuvette in both beams.
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Acquire the absorption spectrum of the sample from approximately 200 to 600 nm.
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Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
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If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel compound like 4,5-dinitrophenanthrene.
Caption: Synthesis and Characterization Workflow.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of 4,5-dinitrophenanthrene. While the presented data is predictive, it offers valuable insights for researchers working with this molecule. The detailed experimental protocols serve as a practical guide for the empirical validation of these predictions. The successful synthesis and thorough spectroscopic characterization of 4,5-dinitrophenanthrene will be a crucial step in unlocking its potential applications in various scientific and industrial domains.
